Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate
Description
Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate is a piperazine-derived compound featuring a methyl ester group, an ethylamino linker, and a 4-methylpiperazine moiety. Its molecular formula is C₁₀H₂₁N₃O₂, with a molar mass of 215.29 g/mol. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties, such as solubility, bioavailability, and target interaction.
Properties
IUPAC Name |
methyl 2-[2-(4-methylpiperazin-1-yl)ethylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-12-5-7-13(8-6-12)4-3-11-9-10(14)15-2/h11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIJEFUAGLMIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate involves several steps. One common method includes the reaction of 1-methylpiperazine with ethyl bromoacetate under basic conditions to form the intermediate compound, which is then further reacted with methylamine to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared below with four analogs, highlighting substituent variations and their implications:
Table 1: Key Properties of Methyl 2-{[2-(4-Methylpiperazin-1-yl)ethyl]amino}acetate and Analogues
Key Findings from Comparative Analysis
Lipophilicity and Solubility: The benzyl-substituted analog (C₁₄H₁₉N₂O₂) exhibits higher lipophilicity compared to the target compound, making it more suitable for blood-brain barrier penetration but less water-soluble .
Conformational Stability: The phenylsulfanyl-containing compound (C₁₂H₁₅NO₂S) demonstrates intramolecular C–H⋯O interactions and specific dihedral angles (85.77° and 85.22°), suggesting rigid conformational preferences that may limit binding flexibility compared to the ethylamino linker in the target compound .
Synthetic Utility :
- The Fmoc-protected derivative (C₂₄H₂₆N₂O₅) serves as a transient intermediate in peptide synthesis, whereas the target compound’s lack of protective groups makes it more suitable for direct pharmacological evaluation .
Safety Profiles :
- Piperazine derivatives with bulky substituents (e.g., benzyl or Fmoc groups) may exhibit higher irritancy or toxicity, as indicated in safety data sheets (SDS) . The target compound’s simpler structure could imply a milder toxicity profile, though empirical data is required.
Biological Activity
Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate, known by its CAS number 1553196-16-9, is a chemical compound with significant potential in pharmaceutical applications due to its unique structural properties. The molecular formula is C10H21N3O2, and it has a molecular weight of 215.29 g/mol. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- SMILES : CN1CCN(CC1)CCNCC(=O)OC
- InChI : InChI=1S/C10H21N3O2/c1-12-5-7-13(8-6-12)4-3-11-9-10(14)15-2/h11H,3-9H2,1-2H3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that the compound can modulate enzyme activity and receptor interactions, leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It has the potential to bind to neurotransmitter receptors, influencing signaling pathways.
Biological Activity and Applications
The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Research has indicated that derivatives containing piperazine moieties exhibit antimicrobial properties. For instance, compounds synthesized from piperazine have shown moderate to good activity against various microorganisms such as Staphylococcus aureus and Enterococcus faecalis .
Antiproliferative Effects
In vitro studies have demonstrated that related compounds can exhibit antiproliferative effects on cancer cell lines. For example, analogs similar to this compound were tested against lung cancer cell lines A431 and H1975, showing varying degrees of potency .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methylpiperazine | Basic piperazine structure | Used in synthesis of pharmaceuticals like sildenafil |
| 2-(4-Methyl-piperazin-1-yl)-ethylamine | Similar amine functionality | Exhibits moderate antimicrobial properties |
The unique combination of the methyl group and the piperazine ring in this compound enhances its solubility and bioavailability compared to its analogs.
Case Studies and Research Findings
Several research studies have focused on the synthesis and biological evaluation of compounds related to this compound.
- Synthesis and Antimicrobial Testing : A study synthesized Mannich base derivatives using methyl piperazine and evaluated their antimicrobial activities against various pathogens. Some derivatives exhibited significant activity, indicating the potential for further development .
- Antiproliferative Assays : Another study assessed the antiproliferative effects of furanopyrimidine-based compounds against lung cancer cell lines, revealing that modifications in the side chains could enhance selectivity towards mutant EGFR receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
